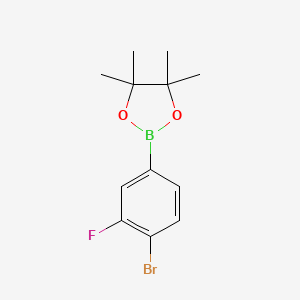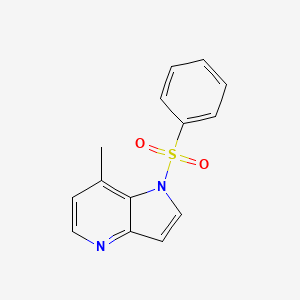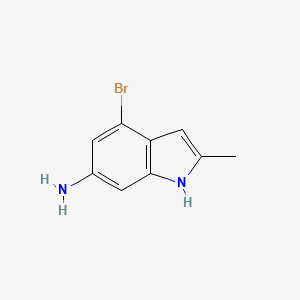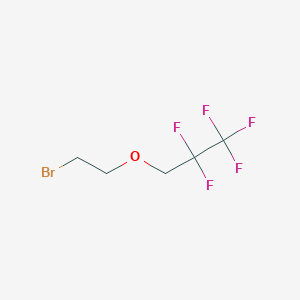
3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane
Übersicht
Beschreibung
3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane is a useful research compound. Its molecular formula is C5H6BrF5O and its molecular weight is 257 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorinated Building Blocks and Synthesis
3-(2-Bromoethoxy)-1,1,1,2,2-pentafluoropropane serves as a versatile building block in the synthesis of various fluorinated compounds. For instance, it is instrumental in creating trifluoromethylated heterocycles and aliphatic compounds. Its derivates, such as 1,1,1-trifluoro-1,2-epoxypropane, emerge as significant intermediates for further chemical transformations, highlighting the compound's role in expanding the toolkit for fluorinated synthesis (Norbert Lui, A. Marhold, & M. Rock, 1998).
Catalysis and Polymerization
The compound's structural features facilitate its use in catalysis and polymerization processes. For example, vinylpentafluorocyclopropane, derived from reactions involving bromofluorocarbons like this compound, undergoes rapid polymerization under radical conditions. This process yields highly crystalline Z-fluoropolyolefin, which has applications in cross-linking and grafting, demonstrating the compound's potential in creating advanced materials (Zhen Yang, 2003).
Spectroscopy and Molecular Analysis
High-resolution spectroscopy studies, such as CP-FTMW (chirped-pulse Fourier transform microwave) spectroscopy, leverage this compound to explore dipole-forbidden transition effects in bromofluorocarbons. These studies provide insights into the molecular structure and behavior of fluorinated compounds, expanding our understanding of their physical and chemical properties. The detailed analysis of rotational spectroscopic parameters and nuclear quadrupole coupling constants derived from these studies underscores the significance of this compound in advancing spectroscopic techniques and molecular science (Frank E. Marshall et al., 2018).
Synthesis of Fluorinated Compounds
The ability to act as a precursor for various fluorinated compounds further illustrates the importance of this compound in synthetic chemistry. Research shows its utility in preparing substances with potential applications ranging from pharmaceuticals to materials science. By facilitating the introduction of fluorine atoms or functional groups into molecules, this compound plays a crucial role in the synthesis of highly specialized fluorinated molecules, which can have unique physical, chemical, and biological properties (W. Dmowski, 2011).
Eigenschaften
IUPAC Name |
3-(2-bromoethoxy)-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF5O/c6-1-2-12-3-4(7,8)5(9,10)11/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBADQYTORWLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)

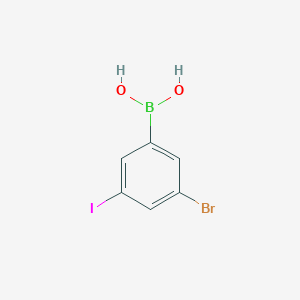
methanol](/img/structure/B1528199.png)
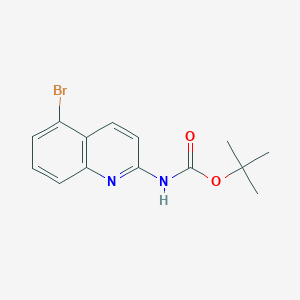

![4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid](/img/structure/B1528207.png)
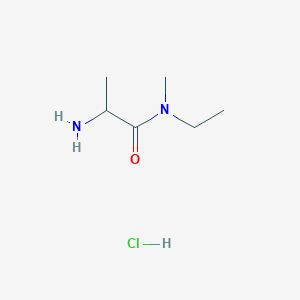
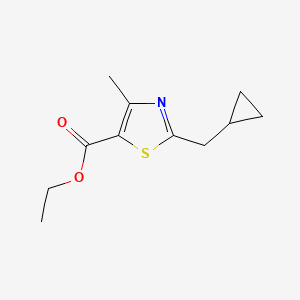
![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)

